Ethyl 2-hydroxypent-4-enoate
Overview
Description
“2-Hydroxy-pent-4-enoic acid ethyl ester” is a chemical compound with the empirical formula C5H8O3 . It is a derivative of pentenoic acid, which is a group of mono-carboxylic acids with an unbranched chain of five carbons connected by three single bonds and one double bond .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-pent-4-enoic acid ethyl ester” is related to that of 4-Pentenoic acid ethyl ester, which has the molecular formula C7H12O2 . The presence of the hydroxy group (OH) in “2-Hydroxy-pent-4-enoic acid ethyl ester” indicates that it has an additional oxygen atom compared to 4-Pentenoic acid ethyl ester.Scientific Research Applications
Metabolic Studies
- Metabolism in Various Species: AG7088, a compound related to 2-Hydroxy-pent-4-enoic acid ethyl ester, underwent in vitro metabolism studies in liver microsomes of various species, including mice, rats, rabbits, dogs, monkeys, and humans. The primary metabolic pathway involved hydrolysis of the ethyl ester to produce a metabolite known as M4 (AG7185), with varying activities across species. Additionally, several hydroxylation products were identified as minor metabolites in these studies (Zhang et al., 2001).
Synthesis of Nucleosides
- Introduction of Functional Groups in Nucleosides: A study demonstrated the successful introduction of allyl and ester groups at the C-1 position of the acyclic chain in acyclic adenine nucleosides, one of which is adenine-9-yl-pent-4-enoic acid ethyl ester. This synthesis involved direct alkylation of adenine with 2-bromopent-4-enoic acid ethyl ester, offering a pathway to introduce diverse functional groups into nucleosides (Kotian et al., 2006).
Amino Acid Derivatives
- Synthesis of Unnatural α-Amino Esters: A study explored the synthesis of highly substituted unnatural α-amino esters, including ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates. This process utilized Pd(II)-catalyzed three-component coupling, demonstrating an application in creating diverse amino acid derivatives (Hopkins & Malinakova, 2007).
Enantioselective Synthesis
- Production of Unsaturated α-Hydroxy Acids: The enantioselective synthesis of (S)-2-hydroxypent-4-enoic acid was achieved through a reaction involving allyl bromide and indium metal with 8-phenylmenthyl glyoxalate. This process highlights the utility of 2-Hydroxy-pent-4-enoic acid ethyl ester in synthesizing specific enantiomers of α-hydroxy acids (Macritchie et al., 1997).
Mechanism of Action
Target of Action
A structurally similar compound, ®-2-hydroxy-4-phenylbutanoate esters (®-hpbe), is known to be a key precursor for the production of angiotensin-converting enzyme (ace) inhibitors . ACE inhibitors are important drugs for preventing the formation of angiotensin II and lowering blood pressure .
Mode of Action
It can be inferred from the mode of action of ace inhibitors, which prevent the formation of angiotensin ii, a potent vasoconstrictor, thereby lowering blood pressure .
Result of Action
Ace inhibitors, which are related to this compound, are known to lower blood pressure by inhibiting the formation of angiotensin ii .
Properties
IUPAC Name |
ethyl 2-hydroxypent-4-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3,6,8H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBWGDPROGTKMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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